Critical Intermediate for MCH Antagonists vs. General Building Blocks
4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is specifically cited for use in the preparation of N-arylheterocycles that act as MCH antagonists . This represents a class-level differentiation, as general benzoic acid derivatives (e.g., 4-aminobenzoic acid, CAS 150-13-0) are not effective precursors for constructing the 4,6-dimethylpyrimidin-2-ylamino pharmacophore critical for MCH receptor binding [1]. While direct affinity data for the final antagonist compounds synthesized from this specific intermediate is not publicly available in the searched literature, the explicit designation for this purpose provides a clear, application-focused rationale for procurement over generic analogs .
Baseline: General benzoic acid (e.g., 4-aminobenzoic acid)
| Evidence Dimension | Synthetic Utility in MCH Antagonist Program |
|---|---|
| Target Compound Data | Designated intermediate for N-arylheterocycle MCH antagonists |
| Comparator Or Baseline | General benzoic acid building block (e.g., 4-aminobenzoic acid) |
| Quantified Difference | Not quantified; class-level utility differentiation |
| Conditions | Synthetic chemistry context for MCH antagonist development |
Why This Matters
This evidence guides procurement by confirming the compound's specific, documented role in synthesizing a therapeutically relevant class of molecules, whereas generic alternatives lack this targeted synthetic utility.
- [1] PubChem. 4-aminobenzoic acid. Compound Summary for CID 978. https://pubchem.ncbi.nlm.nih.gov/compound/4-aminobenzoic-acid View Source
